molecular formula C11H12O2 B6235704 (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid CAS No. 1613519-81-5

(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B6235704
CAS No.: 1613519-81-5
M. Wt: 176.2
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Description

(1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with styrene to form the cyclopropane ring. The stereochemistry is controlled by using chiral auxiliaries or catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chiral chromatography can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives, such as esters or amides.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Esters, amides.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules.

Biology and Medicine: This compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals with potential therapeutic effects.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    (1R,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

    Cyclopropane-1-carboxylic acid: Lacks the phenyl and methyl groups, leading to different reactivity and applications.

    Phenylcyclopropane: Lacks the carboxylic acid group, affecting its chemical behavior and uses.

Uniqueness: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of both a phenyl group and a carboxylic acid group provides versatility in its applications.

Properties

CAS No.

1613519-81-5

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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